molecular formula C12H13Cl2N3 B6634302 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine

2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine

Cat. No. B6634302
M. Wt: 270.15 g/mol
InChI Key: DXUCVGLXPNAWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine, also known as CPI-455, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.

Mechanism of Action

2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine acts as a KDM4A inhibitor, which is involved in the regulation of gene expression. KDM4A is overexpressed in many cancers, leading to the dysregulation of gene expression and cell growth. 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine binds to the active site of KDM4A and inhibits its activity, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine has been shown to have biochemical and physiological effects on cancer cells. In vitro studies have demonstrated that 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine inhibits the growth of cancer cells and induces cell death. Additionally, 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine has been shown to reduce the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine for lab experiments is its selectivity towards KDM4A. 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine does not inhibit other histone demethylases, making it a specific inhibitor of KDM4A. However, one of the limitations of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are many future directions for the research and development of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine. One potential direction is the optimization of its synthesis method to improve its yield and solubility. Additionally, further studies are needed to determine the efficacy of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine in vivo and its potential as a therapeutic agent for the treatment of cancer. Furthermore, the development of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine derivatives with improved efficacy and selectivity towards KDM4A is another potential future direction. Finally, the potential of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine in other scientific research applications, such as epigenetics and gene regulation, should also be explored.
Conclusion:
In conclusion, 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine is a promising compound with potential therapeutic applications in the treatment of cancer. Its selectivity towards KDM4A makes it a specific inhibitor of this histone demethylase, leading to the suppression of cancer cell growth. Although 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine has limitations, such as poor solubility, its future directions offer exciting possibilities for the development of more effective and specific therapeutic agents.

Synthesis Methods

2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine can be synthesized using various methods, including the reaction of 2,6-dichloropyridine with 2-propan-2-ylimidazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,6-dichloropyridine with 2-chloromethylimidazole followed by the addition of 2-propan-2-ylimidazole. Both methods result in the formation of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine as a white solid.

Scientific Research Applications

2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine has shown promising results in various scientific research applications. One of the significant applications is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine inhibits the growth of cancer cells by targeting the histone demethylase KDM4A, which is overexpressed in many cancers.

properties

IUPAC Name

2,6-dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3/c1-8(2)12-15-5-6-17(12)7-9-3-4-10(13)16-11(9)14/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUCVGLXPNAWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine

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